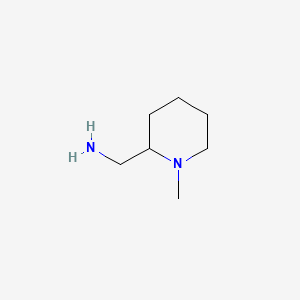

(1-Methylpiperidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUMJZMVFCLQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383314 | |

| Record name | (1-methylpiperidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5298-72-6 | |

| Record name | (1-methylpiperidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known properties and leverages data from structurally related analogs, particularly (1-methylpiperidin-4-yl)methanamine, to offer potential synthetic routes and experimental frameworks. The provided protocols and data should be considered as a starting point for research and adapted as necessary.

Introduction

This compound is a heterocyclic amine containing a piperidine ring N-methylated at position 1 and substituted with a methanamine group at position 2. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents.[1] This compound serves as a valuable fragment and building block for the synthesis of more complex molecules in drug discovery and chemical biology.[2] Its structural isomers, particularly those with substitution at the 4-position of the piperidine ring, have shown activity as ligands for G-protein coupled receptors (GPCRs), including sigma (σ), histamine, and serotonin receptors.[3]

Chemical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5298-72-6 | [4][5] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CN1CCCCC1CN | [4] |

| InChIKey | PPUMJZMVFCLQBI-UHFFFAOYSA-N | [4] |

Synthesis Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a three-step process starting from commercially available N-methylpicolinamide.

Step 1: Reduction of N-methylpicolinamide to (pyridin-2-yl)methanamine

-

Reaction: N-methylpicolinamide is reduced to the corresponding amine.

-

Reagents and Conditions: A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF), would be appropriate. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution), followed by extraction with an organic solvent and purification.

Step 2: Reduction of the Pyridine Ring to a Piperidine Ring

-

Reaction: The aromatic pyridine ring of (pyridin-2-yl)methanamine is hydrogenated to a piperidine ring.

-

Reagents and Conditions: Catalytic hydrogenation is a standard method for this transformation. A platinum-based catalyst like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere in an acidic solvent (e.g., acetic acid or ethanol with HCl) is commonly used.

-

Work-up: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The product is then isolated, potentially as a hydrochloride salt.

Step 3: N-methylation of the Piperidine Nitrogen

-

Reaction: The secondary amine of the piperidine ring is methylated to yield the final product.

-

Reagents and Conditions: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of amines.

-

Work-up: The reaction mixture is basified and extracted with an organic solvent. The final product is then purified by distillation or chromatography.

A general workflow for this proposed synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Experimental Protocols

As previously noted, specific biological data for this compound is scarce. However, based on the activity of its 4-substituted isomer and other piperidine derivatives, it is plausible that this compound could be screened for activity at various GPCRs.[3] The following section outlines a general experimental protocol for a radioligand binding assay, a common method for assessing the affinity of a compound for a specific receptor. This protocol is adapted from a standard procedure for σ₁ receptor binding assays.[3]

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of this compound for a target receptor (e.g., σ₁ receptor).

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., from a stable cell line or animal tissue).

-

Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]-pentazocine for the σ₁ receptor).

-

Non-specific Binding Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., Haloperidol).

-

Assay Buffer: A buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Equipment: 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters, and a cell harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding ligand.

-

Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.

-

-

Incubate the plate under conditions optimized for the specific receptor (e.g., 37°C for 90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

A generalized workflow for this experimental protocol is illustrated below:

Caption: General workflow for a radioligand binding assay.

Potential Signaling Pathways

Given the structural similarities to known GPCR ligands, derivatives of this compound could potentially modulate various signaling pathways. For instance, if a derivative were found to be an agonist at a Gαi-coupled receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a simplified diagram of a generic Gαi-coupled GPCR signaling pathway:

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The synthetic and experimental protocols outlined in this guide, based on closely related analogs, provide a solid foundation for initiating research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide on the Chemical Properties of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (1-Methylpiperidin-2-yl)methanamine, a disubstituted piperidine derivative. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and applications. All quantitative data is presented in structured tables for clarity, and representative experimental methodologies are detailed.

Core Chemical Properties

This compound, with the chemical formula C₇H₁₆N₂, is a heterocyclic amine.[1] Its structure features a piperidine ring N-methylated at position 1 and a methanamine substituent at position 2. This arrangement of functional groups suggests its potential as a building block in medicinal chemistry and materials science.

Physicochemical Data

Quantitative physicochemical data for this compound is largely based on computational predictions available through databases such as PubChem.[1] Experimental data for close analogs are provided for comparison where available.

| Property | Value (for this compound) | Reference | Notes |

| Molecular Formula | C₇H₁₆N₂ | [1] | |

| Molecular Weight | 128.22 g/mol | [1] | |

| IUPAC Name | This compound | [1] | |

| CAS Number | 5298-72-6 | [1] | |

| Boiling Point | Predicted: 237.2±10.0 °C | [2] | Predicted for a similar structure (1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine). Experimental data for the parent compound, 2-(Aminomethyl)piperidine, is 68.3 °C flash point. |

| Melting Point | Not available | Data for a related compound, 1-BOC-4-(piperidin-4-yl)-piperazine, is 70-74°C. | |

| Density | Predicted: 0.9406 g/mL at 25 °C | For the related compound 2-(Aminomethyl)piperidine. | |

| pKa | Predicted: 10.12±0.29 | [2] | Predicted for a similar structure (1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine). The pKa of piperazine is 9.73.[3] |

| Solubility | Not available | The aqueous solubility of a similar compound, {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, is estimated to be 10-50 mg/mL.[4] | |

| XLogP3 | 0.2 | [1] | |

| Hydrogen Bond Donor Count | 2 | [1] | |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Spectroscopic Characterization

Representative Synthetic Pathway

References

- 1. This compound | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[1-(2-METHOXYETHYL)PIPERIDIN-3-YL]METHANAMINE CAS#: 936940-49-7 [m.chemicalbook.com]

- 3. uregina.ca [uregina.ca]

- 4. Buy {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine | 1019380-49-4 [smolecule.com]

- 5. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 6. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(1-Methylpiperidin-2-yl)methanamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The structural elucidation of this compound is fundamental for its characterization, quality control, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established analytical protocols for closely related compounds. Detailed experimental procedures for synthesis and spectroscopic analysis are presented, alongside visual diagrams to illustrate key workflows and pathways.

Chemical Structure and Properties

This compound is a chiral compound containing a tertiary amine within the piperidine ring and a primary amine on the methyl substituent at the 2-position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₆N₂[1]

-

Molecular Weight: 128.22 g/mol [1]

-

SMILES: CN1CCCCC1CN[1]

-

CAS Number: 5298-72-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Tentative) |

| ~2.9 - 3.1 | m | 1H | H2 |

| ~2.7 - 2.9 | m | 2H | -CH₂NH₂ |

| ~2.2 - 2.4 | s | 3H | N-CH₃ |

| ~1.9 - 2.1 | m | 1H | H6 (axial) |

| ~1.6 - 1.8 | m | 1H | H6 (equatorial) |

| ~1.2 - 1.6 | m | 6H | H3, H4, H5 |

| ~1.1 - 1.3 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm). Predicted data is based on standard chemical shift values for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| ~65.2 | C2 |

| ~57.1 | C6 |

| ~45.8 | -CH₂NH₂ |

| ~42.3 | N-CH₃ |

| ~30.5 | C3 |

| ~25.8 | C5 |

| ~24.1 | C4 |

Solvent: D₂O, Spectrometer Frequency: 101 MHz. Predicted data sourced from NP-MRD.[2]

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Fragmentation Pathway (Postulated) |

| 128.13 | [M]⁺ | Molecular Ion |

| 113.11 | [M-CH₃]⁺ | Loss of a methyl group |

| 98.10 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl group |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment after cleavage at C2 |

| 70.06 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated piperidines.

Experimental Protocols

The following protocols describe a plausible synthetic route and the standard procedures for the spectroscopic analysis of this compound.

Synthesis: Reductive Amination of 1-Methyl-2-piperidinecarboxaldehyde

This protocol outlines a common method for the synthesis of primary amines from aldehydes.

Materials:

-

1-Methyl-2-piperidinecarboxaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxaldehyde (1.0 eq) in methanol.

-

To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the mixture at room temperature for 2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH with 1% triethylamine) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent that does not provide a reference signal.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Calibrated 90-degree pulse.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: Standard proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the structural elucidation of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the structure elucidation of the synthesized compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic route, such as reductive amination, followed by comprehensive spectroscopic analysis. While experimental data for this specific molecule is not widely published, the predicted data and established methodologies presented in this guide provide a robust framework for its synthesis, characterization, and quality control. This information is crucial for researchers and drug development professionals working with this and related piperidine derivatives.

References

An In-depth Technical Guide to (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylpiperidin-2-yl)methanamine, a disubstituted piperidine derivative. The document details its chemical properties, provides a representative synthetic pathway, and outlines key analytical data. Given the limited availability of comprehensive experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a robust framework for research and development activities.

Core Molecular Information

This compound, identified by the CAS number 5298-72-6, possesses the molecular formula C₇H₁₆N₂ .[1] This structure consists of a piperidine ring N-methylated at position 1 and a methanamine group attached to position 2.

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5298-72-6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 128.131348519 Da | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

| LogP (Computed) | 0.2 | PubChem[1] |

Synthesis and Experimental Protocols

Representative Synthetic Pathway:

A plausible synthesis can be envisioned starting from 2-piperidinecarboxamide. The amide can be reduced to (piperidin-2-yl)methanamine, followed by N-methylation of the piperidine ring nitrogen. The Eschweiler-Clarke reaction is a standard method for such methylations.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction (Representative)

This protocol describes the N-methylation of a secondary amine on the piperidine ring, a key step in the synthesis of the target compound from its non-methylated precursor.

-

Reaction Setup: To a solution of (piperidin-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (excess, e.g., 3.0 eq, as a 37% aqueous solution) and formic acid (excess, e.g., 3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Caption: Workflow for N-Methylation via Eschweiler-Clarke Reaction.

Spectroscopic and Analytical Data

Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on its structure, the following spectroscopic characteristics can be anticipated.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aliphatic protons on the piperidine ring (1-3 ppm).- Protons of the aminomethyl group (-CH₂NH₂) adjacent to the chiral center.- A singlet corresponding to the N-methyl group (CH₃) around 2.2-2.5 ppm.- A broad singlet for the primary amine protons (-NH₂). |

| ¹³C NMR | - Multiple signals in the aliphatic region (20-60 ppm) corresponding to the piperidine and aminomethyl carbons.- A signal for the N-methyl carbon. |

| Mass Spectrometry (ESI-MS) | - A protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 129.14). |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aliphatic groups (around 2800-3000 cm⁻¹).- N-H bending vibrations (around 1600 cm⁻¹). |

Structural Relationships and Isomers

This compound is part of a larger family of piperidine-containing compounds. Understanding its relationship to isomers and related structures is crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Structural relationships of this compound.

This diagram illustrates the isomeric relationships between the target compound and its analogs, highlighting differences in methyl group placement and side-chain position, which can significantly impact biological activity and physicochemical properties. For instance, N-Methyl-1-(piperidin-2-yl)methanamine is a structural isomer with the same molecular formula.[2]

Safety and Handling

Based on data for structurally related compounds, this compound is expected to be harmful if swallowed or inhaled and may cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data is sparse, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a starting point for researchers aiming to work with this and related piperidine derivatives.

References

An In-depth Technical Guide on the Safety and Handling of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1-Methylpiperidin-2-yl)methanamine, a key building block in pharmaceutical research and development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Methyl-2-piperidinemethanamine, 2-(Aminomethyl)-1-methylpiperidine |

| CAS Number | 22795-99-9, 5298-72-6 |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Pictograms:

Signal Word: Danger [1]

Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage.[1] |

| H332 | Harmful if inhaled.[1] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2][3] |

| P270 | Do not eat, drink or smoke when using this product.[2][3] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| P301+P317 | IF SWALLOWED: Get medical help.[2] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor.[4] |

| P316 | Get emergency medical help immediately.[1] |

| P317 | Get medical help.[2] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |

| P330 | Rinse mouth.[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P363 | Wash contaminated clothing before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 50-52 °C (lit.)[5] |

| Density | 0.919 g/mL at 25 °C (lit.)[5] |

| Refractive Index | 1.4670 (lit.)[5] |

| Solubility | Soluble in chloroform and methanol. Slightly soluble in water.[5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated fume hood.[5]

-

Avoid breathing vapors or mist.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][3]

-

Never add water to this product.[6]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store in a corrosives-resistant cabinet, segregated from incompatible materials such as acids and strong oxidizing agents.[7][8]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and an apron.[2][5][9]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[10]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.[5]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

Toxicological Information

This compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1]

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes severe skin burns (Skin Corr. 1B).[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

Experimental Protocols

Specific toxicological studies for this compound are not publicly available. However, a representative experimental protocol for assessing skin corrosion potential, based on the OECD Test Guideline 431, is described below.

Representative Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test

Objective: To determine the skin corrosion potential of a test chemical by measuring its effect on cell viability in a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are equilibrated in a culture medium.

-

Test Chemical Application: A precise amount of the test chemical, this compound, is applied topically to the surface of the tissue.

-

Exposure: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

-

Incubation: The tissues are incubated for a post-exposure period to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues.

-

Classification: The chemical is classified as corrosive or non-corrosive based on the reduction in cell viability at the specified time points, according to the prediction model outlined in the OECD guideline.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Safe handling workflow for this compound.

Caption: First aid response for exposure to this compound.

References

- 1. episkin.com [episkin.com]

- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]

- 5. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. eng.uwo.ca [eng.uwo.ca]

- 7. research.arizona.edu [research.arizona.edu]

- 8. This compound | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iivs.org [iivs.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Chiral Resolution of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylpiperidin-2-yl)methanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, the efficient separation of its enantiomers is of paramount importance. This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic this compound, with a primary focus on the widely applicable method of diastereomeric salt formation and crystallization. Detailed experimental protocols, strategies for method development, and analytical techniques for assessing enantiomeric purity are presented.

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure drugs. For chiral amines such as this compound, diastereomeric salt formation with a chiral resolving agent is a classical and industrially viable method. This technique exploits the different physicochemical properties, particularly solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. This guide will delve into the practical aspects of this method, as well as briefly touch upon alternative approaches like enzymatic resolution and preparative chiral chromatography.

Diastereomeric Salt Resolution: A Step-by-Step Approach

The resolution of racemic this compound via diastereomeric salt formation involves three key stages: salt formation, fractional crystallization, and liberation of the free amine.

Selection of the Resolving Agent

The choice of the chiral resolving agent is critical and often requires empirical screening to identify the one that forms diastereomeric salts with a significant difference in solubility. For primary amines like this compound, chiral acids are the resolving agents of choice. Commonly employed and commercially available resolving agents include derivatives of tartaric acid and mandelic acid.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Structure | Notes |

| L-(+)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available and cost-effective. |

| D-(-)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH | Enantiomer of L-tartaric acid. |

| Di-p-toluoyl-L-tartaric acid | C₂₀H₁₈O₈ | Often provides better crystallinity. |

| Di-p-toluoyl-D-tartaric acid | C₂₀H₁₈O₈ | Enantiomer of the L-form. |

| L-(+)-Mandelic acid | C₆H₅-CH(OH)-COOH | Can be effective for a range of amines. |

| D-(-)-Mandelic acid | C₆H₅-CH(OH)-COOH | Enantiomer of L-mandelic acid. |

Experimental Protocol: Diastereomeric Salt Formation and Crystallization

The following is a generalized protocol that serves as a starting point for the development of a specific resolution process for this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.

Objective: To selectively crystallize one diastereomeric salt of this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid)

-

Solvent(s) (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures thereof)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of the chosen solvent or solvent mixture. Gentle heating may be required to achieve complete dissolution.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling.

-

Crystallization: The crystallization process can be induced and optimized by:

-

Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

-

Concentration: If no crystals form, slowly evaporate the solvent until turbidity is observed, then cool.

-

Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.

-

Aging: Allow the mixture to stand for a period (hours to days) to maximize crystal growth and yield.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the isolated crystals under vacuum to a constant weight.

Liberation of the Enantiomerically Enriched Free Amine

Once the less soluble diastereomeric salt is isolated, the chiral resolving agent must be removed to yield the desired enantiomer of this compound.

Procedure:

-

Dissolution: Suspend the purified diastereomeric salt in water or a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Basification: Add a base (e.g., 1M NaOH, Na₂CO₃, or NH₄OH) to the suspension with vigorous stirring until the pH is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

-

Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Recovery of the Other Enantiomer and the Resolving Agent

The mother liquor from the crystallization step is enriched in the more soluble diastereomeric salt. The other enantiomer of the amine and the resolving agent can be recovered from this solution by following a similar liberation and extraction procedure as described above.

Reactivity of the primary amine in (1-Methylpiperidin-2-yl)methanamine

An In-Depth Technical Guide to the Reactivity of the Primary Amine in (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a diverse range of biological targets.[1][2] this compound combines this important heterocycle with a reactive primary aminomethyl side chain, presenting a versatile building block for synthetic elaboration. The primary amine serves as a key nucleophilic handle for a variety of chemical transformations, enabling the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the core reactivity of the primary amine in this compound, including detailed experimental protocols for key transformations and quantitative data summaries.

Introduction: Structural Features and Reactivity Overview

This compound, with the chemical formula C₇H₁₆N₂, features a chiral center at the C2 position of the N-methylated piperidine ring, to which an aminomethyl group is attached. The molecule possesses two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the terminus of the methyl side chain.

The reactivity of this compound is dominated by the lone pair of electrons on the primary amine's nitrogen atom, which confers both basicity and nucleophilicity.[3] This allows the molecule to readily participate in a wide array of chemical reactions. The primary reactions involving this functional group are:

-

N-Acylation: Reaction with acylating agents to form stable amide bonds.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

-

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.[4]

These transformations are fundamental in drug discovery for generating compound libraries and introducing functional groups that can modulate biological activity, solubility, and metabolic stability.[5]

Synthesis Pathway Overview

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be extrapolated from synthetic methods for related piperidine derivatives.[6][7] A common strategy involves the reductive amination of a suitable N-protected piperidine-2-carboxaldehyde with ammonia, followed by N-methylation of the piperidine ring nitrogen if not already present.

Caption: General synthetic workflow for this compound.

Core Reactivity and Experimental Protocols

The exocyclic primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine within the piperidine ring, ensuring high selectivity in the following reactions.

N-Acylation to Form Amides

N-acylation is a robust method for introducing an amide functional group, which can participate in hydrogen bonding and enhance metabolic stability.[5] The reaction proceeds via nucleophilic addition-elimination between the primary amine and an acylating agent like an acyl chloride or acid anhydride.[3]

General Experimental Workflow: N-Acylation

Caption: General workflow for the N-acylation of the starting material.[5]

Detailed Protocol: Synthesis of N-((1-Methylpiperidin-2-yl)methyl)acetamide

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (TEA) (1.5 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[5]

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |

| Acetyl Chloride | TEA | DCM | 3 | 90-98% |

| Benzoyl Chloride | DIPEA | DCM | 5 | 88-95% |

| Acetic Anhydride | Pyridine | DCM | 4 | 85-93% |

| Isobutyryl Chloride | TEA | THF | 3 | 90-96% |

N-Alkylation

N-alkylation introduces substituents that can modulate a compound's lipophilicity and steric profile. The primary amine can be selectively alkylated in the presence of a mild base to form a secondary amine. Further substitution to a tertiary amine is possible but requires harsher conditions.

Detailed Protocol: Synthesis of N-Benzyl-(1-methylpiperidin-2-yl)methanamine

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

-

Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq), followed by benzyl bromide (1.2 eq).

-

Reaction: Heat the mixture to 60 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Table 2: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 75-85% |

| Ethyl Iodide | K₂CO₃ | DMF | RT | 80-90% |

| Methyl Iodide | K₂CO₃ | Acetonitrile | RT | >90% (risk of over-alkylation) |

| Propargyl Bromide | DIPEA | THF | 40 | 70-80% |

Schiff Base Formation

The condensation of the primary amine with an aldehyde or ketone provides a facile route to imines (Schiff bases), which are versatile intermediates themselves or can be the final target.[8] The reaction is typically catalyzed by a weak acid and involves the removal of water.

Detailed Protocol: Synthesis of (E)-N-(Phenylmethylene)-(1-methylpiperidin-2-yl)methanamine

-

Reaction Setup: Dissolve this compound (1.0 eq, 10 mmol) and benzaldehyde (1.0 eq, 10 mmol) in ethanol (50 mL).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the formation of the imine by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The crystalline product, if it precipitates, can be filtered, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.

Table 3: Representative Schiff Base Formations

| Carbonyl Compound | Solvent | Catalyst | Time (h) | Typical Yield (%) |

| Benzaldehyde | Ethanol | Acetic Acid | 3 | 85-95% |

| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 3 | 90-98% |

| Salicylaldehyde | Methanol | None | 2 | >95% |

| Acetone | Toluene | p-TSA (cat.) | 6 (Dean-Stark) | 60-70% |

Applications in Medicinal Chemistry and Drug Development

The functionalization of the primary amine in this compound is a powerful strategy in drug discovery. The piperidine scaffold is a key component in molecules targeting G-protein coupled receptors (GPCRs) and various enzymes in the central nervous system.[2][9]

Logical Relationship: From Scaffold to Drug Candidate

Caption: Role of primary amine reactivity in the drug discovery process.

By employing the reactions described, medicinal chemists can:

-

Generate Diverse Libraries: Create a wide array of analogues for screening against biological targets.

-

Modulate Pharmacodynamics: Introduce functional groups that form specific interactions (e.g., hydrogen bonds, ionic bonds) with a target receptor or enzyme, thereby enhancing potency and selectivity.

-

Optimize Pharmacokinetics: Modify properties such as solubility, lipophilicity (LogP), and metabolic stability to improve the drug-like characteristics of a lead compound.

Conclusion

This compound is a valuable building block for chemical synthesis, primarily due to the versatile reactivity of its terminal primary amine. The ability to selectively and efficiently perform N-acylation, N-alkylation, and Schiff base formation provides researchers with a robust toolkit for creating novel molecular entities. The protocols and data presented in this guide offer a foundational framework for professionals in drug development to leverage this scaffold in the design and synthesis of next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Buy {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine | 1019380-49-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. benchchem.com [benchchem.com]

(1-Methylpiperidin-2-yl)methanamine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted piperidine derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its advancement as a drug candidate. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various solvent systems and its intrinsic stability under forced degradation conditions, in accordance with ICH guidelines. This document is intended to serve as a valuable resource for researchers and developers working with this and similar molecules.

Introduction

Predicted Physicochemical Properties

Based on its structure and data from similar compounds like N-methylpiperidine and other piperidine derivatives, the following properties for this compound can be predicted.

| Property | Predicted Value/Characteristic | Reference/Justification |

| Molecular Weight | 128.22 g/mol | PubChem CID: 2794677[1] |

| pKa | Estimated to be in the range of 9-11 for the primary amine and 8-10 for the tertiary amine | Based on typical pKa values for primary and tertiary amines. |

| LogP | 0.2 (Predicted) | PubChem CID: 2794677[1] |

| Appearance | Likely a colorless to pale yellow liquid at room temperature | Based on similar small amine molecules. |

| Water Solubility | Expected to be miscible or highly soluble | The presence of two amine groups allows for hydrogen bonding with water. N-methylpiperidine is miscible with water[1]. |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and potentially soluble in less polar solvents (e.g., chloroform, dichloromethane). | N-methylpiperidine is soluble in polar organic solvents[1]. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its absorption and bioavailability. The dual amine functionalities of this compound suggest a pH-dependent aqueous solubility.

Predicted Solubility

The following table summarizes the predicted solubility of this compound in various solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Miscible | The two amine groups can act as hydrogen bond acceptors and donors, facilitating interaction with water molecules. Similar compounds like piperidine are highly soluble in water. |

| Acidic Buffer (e.g., pH 2) | High | Protonation of the amine groups to form soluble salts will significantly increase aqueous solubility. |

| Basic Buffer (e.g., pH 10) | Moderate to Low | In a basic medium, the compound will exist predominantly in its free base form, which is generally less water-soluble than the corresponding salt form. |

| Methanol/Ethanol | High | Polar protic solvents that can hydrogen bond with the amine groups. |

| Dichloromethane (DCM) | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Hexane | Low | A non-polar solvent with limited ability to interact with the polar amine groups. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-adjusted buffers, methanol, ethanol, dichloromethane, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

HPLC or GC system with a suitable detector for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid. Dilute the collected sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of supernatant taken

Visualization of Solubility Determination Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways.

Predicted Stability

Amines are susceptible to degradation under various conditions:

-

Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, potentially forming N-oxides or other degradation products.

-

Acidic/Basic Hydrolysis: While the core piperidine ring is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially lead to ring-opening or other reactions, although this is less likely for a saturated heterocycle.

-

Thermal Degradation: At high temperatures, decomposition can occur, leading to the formation of volatile byproducts.

-

Photostability: Exposure to UV or visible light can sometimes induce degradation, especially in the presence of photosensitizers.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH guideline Q1A(R2) for stability testing.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of HCl solution to the sample solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).

-

Base Hydrolysis: Add an equal volume of NaOH solution to the sample solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Oxidation: Add an equal volume of H₂O₂ solution to the sample solution. Store at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 6, 24, 48 hours, and 7 days).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with a control sample (stored at 4 °C in the dark), using the stability-indicating HPLC method.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Perform peak purity analysis for the parent peak to ensure it is not co-eluting with any degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Characterize the major degradation products if possible (e.g., using LC-MS).

-

Forced Degradation Conditions Summary:

| Stress Condition | Reagent/Parameter | Typical Conditions |

| Acid Hydrolysis | Hydrochloric Acid or Sulfuric Acid | 0.1 M - 1 M, RT to 80 °C |

| Base Hydrolysis | Sodium Hydroxide or Potassium Hydroxide | 0.1 M - 1 M, RT to 80 °C |

| Oxidation | Hydrogen Peroxide | 3% - 30%, RT |

| Thermal Degradation | Heat (Solid and Solution) | 60 °C - 100 °C |

| Photostability | Light (ICH Q1B) | 1.2 million lux-hours (visible), 200 W-hr/m² (UV) |

Visualization of Forced Degradation Workflow:

Caption: Workflow for conducting a forced degradation stability study.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on its chemical structure and data from related compounds. The outlined experimental protocols offer a systematic approach for the empirical determination of these critical physicochemical properties. The successful execution of these studies will be instrumental in the formulation development, establishment of appropriate storage conditions, and overall progression of this compound as a potential therapeutic agent. It is imperative that these predicted properties are confirmed through rigorous experimental investigation as described herein.

References

Methodological & Application

Synthesis of (1-Methylpiperidin-2-yl)methanamine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (1-methylpiperidin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active compounds, and this specific derivative offers a primary amine for further functionalization. The synthesis is a two-step process commencing with the catalytic hydrogenation of 2-cyanopyridine to yield 2-aminomethylpiperidine, followed by N-methylation to produce the target compound.

Experimental Protocols

This synthesis is performed in two sequential steps:

Step 1: Synthesis of 2-Aminomethylpiperidine via Catalytic Hydrogenation

This procedure follows the general principles of pyridine ring reduction and nitrile hydrogenation.[1][2]

Materials:

-

2-Cyanopyridine

-

Cobalt-containing catalyst (e.g., Raney Cobalt) or Nickel-based catalyst (e.g., Ra-Ni)[1]

-

Solvent (e.g., Ethanol, Ammonia)[1]

-

Hydrogen gas (H₂)

-

High-pressure autoclave/reactor

Procedure:

-

In a high-pressure reactor, a solution of 2-cyanopyridine in a suitable solvent (e.g., ethanol) is prepared.

-

The catalyst (e.g., a cobalt-containing catalyst) is carefully added to the solution.[2]

-

The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

-

The reaction mixture is heated to a temperature between 120°C and 230°C, and the hydrogen pressure is raised to between 10 and 45 MPa.[2] The reaction can be carried out in a single stage or in two stages with varying temperature and pressure.[2]

-

The reaction is monitored for hydrogen uptake to determine completion.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude 2-aminomethylpiperidine, which can be purified by distillation.[1]

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This N-methylation procedure is a classic method for the methylation of primary and secondary amines.[3]

Materials:

-

2-Aminomethylpiperidine

-

Formaldehyde (37 wt. % in H₂O)

-

Formic acid

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask containing 2-aminomethylpiperidine, add formaldehyde solution followed by the careful addition of formic acid.[3]

-

The reaction mixture is heated at approximately 85°C for several hours.[3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, the reaction mixture is basified to a pH greater than 12 with a sodium hydroxide solution.[3]

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).[3]

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by distillation.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Catalyst | Temperature (°C) | Pressure (MPa) | Typical Yield (%) |

| 1 | Catalytic Hydrogenation | 2-Cyanopyridine, H₂ | Cobalt-based or Nickel-based | 120 - 230 | 10 - 45 | 52 - 97[1] |

| 2 | N-Methylation (Eschweiler-Clarke) | 2-Aminomethylpiperidine, Formaldehyde, Formic Acid | None | ~85 | Atmospheric | High (typically >80%) |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not available in search results |

| IUPAC Name | This compound[4] |

| CAS Number | 5298-72-6[4] |

Visualizations

References

- 1. US20080188665A1 - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 2. US5374728A - Process for the preparation of 2-aminomethylpiperidine - Google Patents [patents.google.com]

- 3. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acylation of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpiperidin-2-yl)methanamine is a valuable building block in medicinal chemistry, featuring a primary amine that serves as a key handle for synthetic modification. The N-acylation of this primary amine to form an amide bond is a fundamental transformation used to introduce a wide variety of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, potentially influencing properties such as target affinity, selectivity, and pharmacokinetic profiles. The resulting N-acyl derivatives are of significant interest in the development of novel therapeutics.

These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents, including acyl chlorides and acid anhydrides.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of primary amines on piperidine scaffolds, based on analogous reactions. The yields and reaction times are illustrative and may vary depending on the specific acylating agent and substrate.

| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2-4 | 85-95 (estimated) |

| 2 | Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1-3 | 90-98 (estimated) |

| 3 | Acetic Anhydride | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | RT | 2-16 | 90-99 (estimated) |

| 4 | Isobutyryl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2-5 | 80-90 (estimated) |

Note: The quantitative data presented are based on established protocols for structurally similar primary amines, such as 1-Boc-4-(aminomethyl)piperidine and N-Methyl-1-(1-methylpiperidin-4-yl)methanamine, due to a lack of specific published data for this compound. Actual yields may vary.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct generated during the reaction.

Materials:

-

This compound

-

Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add the base (TEA or DIPEA, 1.5 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath with stirring. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol details the N-acylation using an acid anhydride, which offers an alternative to acyl chlorides, often with milder reaction conditions.

Materials:

-

This compound

-

Acid Anhydride (e.g., Acetic Anhydride, 1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M). Add the base (TEA or DIPEA, 1.5 eq).

-

Addition of Acylating Agent: Add the acid anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench by adding water. If DCM is used as the solvent, separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. If DMF is the solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate), then wash the organic phase as described.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

Caption: General workflow for the N-acylation of this compound.

(1-Methylpiperidin-2-yl)methanamine: Application Notes and Protocols in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpiperidin-2-yl)methanamine is a chiral saturated heterocyclic scaffold that, while not extensively documented as a therapeutic agent itself, belongs to the broader class of 2-(aminomethyl)piperidine derivatives. This structural motif is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of compounds targeting a range of biological entities, most notably as potent and selective kappa opioid receptor antagonists. The piperidine ring offers a desirable pharmacokinetic profile and a three-dimensional structure that can be strategically modified to optimize ligand-receptor interactions.

This document provides an overview of the applications of the 2-(aminomethyl)piperidine scaffold, with a focus on its use in the development of kappa opioid receptor antagonists. Detailed experimental protocols for the synthesis of representative compounds and a summary of their biological activities are presented to guide researchers in this area.

Key Applications in Medicinal Chemistry